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Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal

development of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene are

among the most common in acute myeloid leukemia (AML), occurring in approximately one-

third of patients.[2] These mutations, which include internal tandem duplications (ITD) and point

mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3

receptor, promoting uncontrolled cell proliferation and survival.[2][3]

The D835Y mutation, a frequent point mutation in the activation loop of the TKD, is of particular

clinical significance.[3] This mutation often confers resistance to several first-generation FLT3

tyrosine kinase inhibitors (TKIs).[4] TTT-3002 is a novel and highly potent FLT3 inhibitor that

has demonstrated significant activity against both FLT3-ITD and clinically relevant resistance

mutations, including D835Y.[4][5] This document provides detailed application notes and

protocols for studying the effects of TTT-3002 on FLT3/D835Y mutations.

Data Presentation
TTT-3002 has been shown to be a potent inhibitor of FLT3, including the D835Y mutant, with

picomolar efficacy in inhibiting autophosphorylation and low nanomolar efficacy in inhibiting cell

proliferation.[6][4]
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Parameter Cell Line/Mutation TTT-3002 IC50 Reference

FLT3

Autophosphorylation
FLT3/ITD 100 - 250 pM [6][5][7]

Proliferation FLT3/ITD 490 - 920 pM [6][5][7]

Proliferation
Ba/F3-FLT3/ITD TKI

resistance mutants
~1 nM [4]

FLT3 Phosphorylation
FLT3/ITD TKI resistant

cells
< 250 - 500 pM [4]

Signaling Pathways
The constitutive activation of FLT3 by mutations such as D835Y leads to the downstream

activation of several key signaling pathways that drive leukemogenesis, including the STAT5,

PI3K/AKT, and RAS/MAPK pathways.[8][9] TTT-3002 effectively inhibits the phosphorylation of

FLT3, thereby blocking these downstream signals.[4]
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Caption: FLT3/D835Y Signaling Pathway and TTT-3002 Inhibition.
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Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of TTT-3002 on the proliferation of cells expressing

the FLT3/D835Y mutation.

Materials:

Ba/F3 cells stably expressing FLT3/D835Y

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

TTT-3002 (stock solution in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

96-well plates

Plate reader

Procedure:

Seed Ba/F3-FLT3/D835Y cells in a 96-well plate at a density of 5,000 cells per well in 100 µL

of culture medium.

Prepare serial dilutions of TTT-3002 in culture medium. The final concentration of DMSO

should be less than 0.1%.

Add 100 µL of the TTT-3002 dilutions to the respective wells. Include a vehicle control

(DMSO) and a no-cell control.

Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a plate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

Seed Ba/F3-FLT3/D835Y cells
(5,000 cells/well)

Add serial dilutions of TTT-3002

Incubate for 48 hours

Add MTT solution and incubate for 4 hours

Lyse cells and solubilize formazan

Measure absorbance at 570 nm

Calculate IC50
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Caption: Workflow for Cell Viability (MTT) Assay.

Western Blot Analysis of FLT3 Phosphorylation
This protocol is to assess the inhibitory effect of TTT-3002 on the autophosphorylation of the

FLT3/D835Y receptor.

Materials:

Ba/F3-FLT3/D835Y cells

TTT-3002

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3

HRP-conjugated secondary antibody

Chemiluminescence substrate

Imaging system

Procedure:

Treat Ba/F3-FLT3/D835Y cells with varying concentrations of TTT-3002 for 2-4 hours.

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF

membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using a chemiluminescence substrate and an imaging system.

Strip the membrane and re-probe with an anti-total-FLT3 antibody to confirm equal protein

loading.

Quantify the band intensities to determine the inhibition of FLT3 phosphorylation.
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Caption: Workflow for Western Blot Analysis.

Conclusion
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TTT-3002 is a highly potent FLT3 inhibitor with significant activity against the clinically important

and often drug-resistant D835Y mutation. The provided protocols offer a framework for

researchers to investigate the efficacy and mechanism of action of TTT-3002 in cellular models

of FLT3/D835Y-driven leukemia. These studies are crucial for the continued development of

targeted therapies for AML patients harboring this mutation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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